![molecular formula C10H17N B1432414 3-(Cyclohexylmethylidene)azetidine CAS No. 1519577-68-4](/img/structure/B1432414.png)
3-(Cyclohexylmethylidene)azetidine
Overview
Description
3-(Cyclohexylmethylidene)azetidine is a chemical compound with the molecular formula C10H17N . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
Scientific Research Applications
Asymmetric Catalysis
Azetidines, including derivatives like “3-(Cyclohexylmethylidene)azetidine”, are known for their applications in asymmetric catalysis. They can be used as ligands or organocatalysts to induce asymmetry in various chemical reactions, such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions .
Photocycloaddition Reactions
The aza Paternò–Büchi reaction is a method to synthesize functionalized azetidines through [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction can be applied in the synthesis of complex organic compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethylidene)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWQRGSGTKUQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethylidene)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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